molecular formula C12H8FIN2O2 B5593004 3-fluoro-N'-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide

3-fluoro-N'-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide

Cat. No.: B5593004
M. Wt: 358.11 g/mol
InChI Key: ZLEUEMONWNRANJ-VIZOYTHASA-N
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Description

3-fluoro-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in various fields of chemistry and biology. This compound is characterized by the presence of a fluorine atom, an iodine-substituted furan ring, and a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide typically involves the condensation of 3-fluorobenzohydrazide with 5-iodofurfural under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

3-fluoro-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The hydrazone moiety is known to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of the fluorine and iodine atoms can enhance the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide
  • 3-fluoro-N’-[(E)-(5-chlorofuran-2-yl)methylidene]benzohydrazide

Uniqueness

3-fluoro-N’-[(E)-(5-iodofuran-2-yl)methylidene]benzohydrazide is unique due to the presence of the iodine atom in the furan ring, which can significantly influence its reactivity and biological activity. The combination of fluorine and iodine atoms in the same molecule is relatively rare and can impart unique properties, such as enhanced lipophilicity and membrane permeability .

Properties

IUPAC Name

3-fluoro-N-[(E)-(5-iodofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FIN2O2/c13-9-3-1-2-8(6-9)12(17)16-15-7-10-4-5-11(14)18-10/h1-7H,(H,16,17)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEUEMONWNRANJ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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